5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by a bromine atom and a methyl group attached to the tetrahydropyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized in laboratory settings through various chemical reactions involving starting materials that contain the necessary functional groups. It can also be found in research databases and chemical catalogs.
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is classified as:
The synthesis of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like ethanol or dichloromethane may be employed during the reaction.
The molecular structure of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be represented as follows:
The structure features a six-membered ring with a nitrogen atom and substituents that influence its reactivity and biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structure and stereochemistry.
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction mechanisms can be studied using spectroscopic methods to follow the progress of the reaction.
The mechanism of action for 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily studied in pharmacological contexts. It may interact with biological targets such as enzymes or receptors within cells.
Research indicates that compounds in this class may exhibit neuroprotective effects or influence neurotransmitter systems due to their structural similarities with known pharmacological agents.
Relevant analyses include determining pKa values and conducting stability studies under various environmental conditions.
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has potential applications in:
The tetrahydropyridine (THP) scaffold represents a privileged structural motif in neuropharmacology due to its inherent capacity to influence central nervous system (CNS) targets. This partially saturated six-membered nitrogen-containing heterocycle exists in several isomeric forms (1,2,3,4-THP, 1,2,3,6-THP, 2,3,4,5-THP), each conferring distinct stereoelectronic properties critical for bioactivity [10]. The 1,2,3,6-tetrahydropyridine isomer, characterized by a non-planar ring with sp³ hybridized carbons, exhibits enhanced membrane permeability and bioavailability compared to fully aromatic pyridines or saturated piperidines. This structural feature underpins its prevalence in neuroactive compounds, enabling efficient blood-brain barrier (BBB) transit—a property paramount for targeting neurological pathways [10]. The discovery of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in the 1980s, which selectively ablates dopaminergic neurons in humans and non-human primates, cemented the THP scaffold's significance in neuroscience research [4] [10]. This seminal finding triggered extensive exploration into structurally modified THPs, including halogenated derivatives like 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, designed as mechanistic probes for dissecting neurodegenerative pathophysiology.
The THP core enables precise CNS targeting through multiple interdependent mechanisms:
Table 1: Structural and Pharmacokinetic Properties of Key Tetrahydropyridine Derivatives
Compound | Substituents | logP | MAO-B Substrate | BBB Penetrance | Primary Neuropharmacological Application |
---|---|---|---|---|---|
MPTP | 1-Me, 4-Ph | 2.10 | Yes | High | Parkinsonian neurotoxin model |
4-Phenyl-THP | 4-Ph | 2.05 | Weak | Moderate | PARP inhibitor scaffold [5] |
5-Bromo-4-methyl-THP·HCl | 5-Br, 4-Me | ~2.4 (est.) | Unknown | Predicted High | Dopaminergic probe development |
THP (unsubstituted) | H | 0.80 | No | Low | Synthetic intermediate |
The MPTP/MPP+ paradigm remains the cornerstone for understanding THP-mediated neurotoxicity and modeling Parkinson's disease:
Metabolic Bioactivation: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) undergoes MAO-B-catalyzed oxidation exclusively within astrocytes, yielding the dihydropyridinium intermediate (MPDP⁺), which spontaneously oxidizes to the fully aromatic pyridinium species MPP⁺ (1-methyl-4-phenylpyridinium) [4] [9] [10]. This bioactivation cascade is exquisitely structure-dependent; minor substitutions at the 4-position (e.g., 4-tolyl instead of 4-phenyl) drastically reduce conversion efficiency, while N-methylation is absolutely required for MAO-B recognition [4] [10].
Mechanism of Selective Toxicity: MPP⁺ exploits dopaminergic neuronal physiology through three sequential mechanisms:
Table 2: MPTP-Induced Neurotoxicity Pathways and Their Implications for Brominated THP Design
Toxicity Pathway | Key Molecular Events | Role in Parkinsonian Pathology | Relevance to Brominated THP Analogs |
---|---|---|---|
Oxidative Stress | MPP⁺-induced ROS (O₂⁻, H₂O₂, •OH); lipid peroxidation; protein carbonylation | Dopaminergic neuron vulnerability to oxidative damage | Bromine may alter redox cycling potential or confer stability against oxidation |
Mitochondrial Dysfunction | Complex I inhibition; ATP depletion; mitochondrial permeability transition pore opening | Preferential nigral mitochondrial complex I deficiency in PD | Methyl group at C4 may sterically modulate complex I interaction |
Neuroinflammation | Microglial activation; TNF-α, IL-1β, IFN-γ release; astrogliosis | Chronic neuroinflammation as PD driver and progression marker | Bromine’s hydrophobicity may influence glial cell uptake kinetics |
Excitotoxicity | ATP loss → membrane depolarization → glutamate release → NMDA receptor overactivation | Ca²⁺ overload and selective neuronal vulnerability | Potential halogen interactions with ionotropic glutamate receptors |
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride represents a strategically modified MPTP analog designed to probe structure-activity relationships and dopaminergic vulnerability mechanisms:
Electronic and Steric Modulation: The bromine atom at C5 introduces substantial steric bulk (van der Waals radius: 1.85 Å) and electron-withdrawing character (Hammett σₘ: 0.39), perturbing the conjugated enamine system critical for MAO-B-mediated oxidation [1] [6] [10]. Concurrently, the methyl group at C4 sterically constrains ring conformation and modulates aryl mimicry—potentially altering interactions with DAT or intracellular trafficking proteins. Unlike the phenyl group in MPTP, the methyl group lacks π-conjugation, likely preventing bioactivation to pyridinium species.
Proposed Mechanistic Applications:
Metal Chelation Investigations: Brominated heterocycles can coordinate transition metals like copper and iron, which are dysregulated in Parkinson's disease. This compound may serve as a scaffold for probing metal-induced α-synuclein aggregation or Fenton chemistry in neuronal models [7] [8].
Unresolved Mechanistic Questions:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7